4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
The compound 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic molecule that belongs to the class of benzothiophene derivatives It is characterized by the presence of a benzothiophene ring, a piperazine ring, and a carbonyl group
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory effects against organisms such asB. subtilis, E. coli, P. vulgaris and S. aureus .
Mode of Action
It’s known that similar compounds interact with their targets through various molecular interactions such as hydrogen bonding and non-covalent hydrophobic interactions .
Biochemical Pathways
It’s known that similar compounds can inhibit the estrogen receptor alpha (era) pathway, which is a primary pathway for breast cancer treatment .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) profile of similar compounds (MFA1-8) has been studied and they showed better pharmacokinetics, drug-likeness, and toxicity profiles than Tamoxifen (TAM), a drug used for estrogen receptor (+) breast cancer .
Result of Action
Similar compounds have shown promising anti-breast cancer activity by inhibiting the era pathway .
Action Environment
It’s known that similar compounds have shown better pharmacokinetics, drug-likeness, and toxicity profiles than tam, suggesting that these novel derivatives could serve as lead compounds to fight breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-1-benzothiophene with thionyl chloride under reflux conditions.
Reaction with 3,3-dimethylpiperazine: The 3-chloro-1-benzothiophene-2-carbonyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the benzothiophene ring.
Oxidation and Reduction: The carbonyl group in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation and Reduction Products: The carbonyl group can be converted to alcohols or carboxylic acids through reduction or oxidation, respectively.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs for treating diseases such as cancer and neurological disorders .
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in electronics and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one stands out due to its unique combination of a benzothiophene ring and a piperazine ring. This structural feature enhances its versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-15(2)14(20)17-7-8-18(15)13(19)12-11(16)9-5-3-4-6-10(9)21-12/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQIFFTSLAKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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